17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate
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Overview
Description
17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate is a steroid ester.
Scientific Research Applications
Antiprogestational Activity
17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate exhibits significant antiprogestational activity. Research has shown that similar steroidal compounds possess anti-implantational and antidecidual activities, making them potential candidates for contragestative effects (Grunwell et al., 1976).
Microbial Transformation and Synthesis
Microbial transformation and synthetic methods involving compounds similar to this compound have been studied. These processes are important for producing novel steroidal compounds, which could be used in various medical and biochemical applications (Lobastova et al., 2009).
Hormonal Effects and Biological Studies
Several steroidal compounds structurally related to this compound have been evaluated for their biological effects. These studies include the assessment of progestational, antiestrogen, and androgenic activities, contributing to our understanding of hormonal regulation and potential therapeutic uses (Edgren et al., 1963).
Metabolism and Biotransformation Studies
Research has also focused on the metabolism and biotransformation of steroids structurally similar to this compound. These studies help in understanding how these compounds are processed in the body and their potential metabolic products, which is crucial for both medical and athletic doping control purposes (Templeton & Kim, 1977).
Novel Steroidal Inhibitors
Research into novel steroidal inhibitors, which may include compounds like this compound, has been conducted. These inhibitors are studied for their potential in modulating hormone levels and could have significant implications in the treatment of hormonal disorders (Bellavance et al., 2009).
properties
CAS RN |
6305-06-2 |
---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17+,18+,19+,21+,22+,23+/m1/s1 |
InChI Key |
JGZZOTUMEGZYFB-UXPCPDBYSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)C)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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